Dichloro(propan-2-olato)titanium
Description
Contextualization within Organotitanium Chemistry and Transition Metal Catalysis
Organotitanium chemistry is a branch of organometallic chemistry that focuses on compounds containing a carbon-titanium bond. These compounds are significant reagents in organic synthesis. Titanium's appeal in this area stems from its abundance, low cost, and general low toxicity of its common byproduct, titanium dioxide.
Transition metal catalysis, a cornerstone of modern chemical synthesis, frequently employs metals like titanium to facilitate a wide array of chemical transformations. Titanium complexes, in their various oxidation states, can act as effective catalysts for processes such as polymerization and other organic reactions. The catalytic activity of these complexes is often dictated by the nature of the ligands attached to the titanium center.
Dichloro(propan-2-olato)titanium fits within this context as a Lewis acidic species. The presence of both chloro and alkoxide ligands influences its electronic and steric properties, which in turn dictates its reactivity and catalytic potential. The chloro groups are electron-withdrawing, enhancing the Lewis acidity of the titanium center, while the propan-2-olato group can modulate the compound's solubility and stability.
Overview of Research Significance and Academic Trajectories
The research significance of this compound lies primarily in its role as a precursor and catalyst in organic synthesis and materials science. ontosight.ai While specific, in-depth studies exclusively focused on this compound are not as prevalent as for other titanium alkoxides, its general behavior can be inferred from the broader academic trends in the field.
Academic research trajectories for titanium alkoxide-chloride complexes, including this compound, have been directed towards several key areas:
Catalysis in Organic Synthesis: Titanium-based Lewis acids are known to catalyze a variety of organic reactions. The development of mixed-ligand systems like this compound is part of a larger effort to fine-tune the catalytic activity and selectivity of these complexes. Research in this area explores their potential in reactions such as aldol (B89426) additions and other carbon-carbon bond-forming reactions.
Polymerization Reactions: Titanium compounds are famously used as catalysts in polymerization, most notably in the production of polyolefins. The specific ligands on the titanium center can influence the properties of the resulting polymer. Research continues to explore how different alkoxide and halide combinations on the titanium catalyst affect polymerization processes. ontosight.ai
Materials Science: Titanium alkoxides are common precursors in the sol-gel process for creating titanium dioxide (TiO₂) materials. ontosight.ai These materials have applications in photocatalysis, ceramics, and coatings. The rate of hydrolysis and condensation in the sol-gel process can be controlled by the nature of the alkoxide and halide ligands, making compounds like this compound relevant to the synthesis of advanced materials with tailored properties.
While the body of literature dedicated solely to this compound is limited, its study contributes to the fundamental understanding of how ligand modification affects the properties and reactivity of organotitanium complexes, a key theme in contemporary chemical research.
Structure
2D Structure
Properties
CAS No. |
97259-77-3 |
|---|---|
Molecular Formula |
C3H8Cl2OTi |
Molecular Weight |
178.87 g/mol |
IUPAC Name |
dichlorotitanium;propan-2-ol |
InChI |
InChI=1S/C3H8O.2ClH.Ti/c1-3(2)4;;;/h3-4H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
DCNRGICHJOLPHC-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)O.Cl[Ti]Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Dichloro Propan 2 Olato Titanium
Lewis Acidity and Electrophilic Character
Dichloro(propan-2-olato)titanium, also known as dichlorotitanium isopropoxide, is a titanium(IV) compound that exhibits significant Lewis acidic and electrophilic properties. The titanium center, formally in a +4 oxidation state, is electron-deficient and readily accepts electron pairs from Lewis bases. This characteristic is central to its utility in chemical transformations. The nature and reactivity of the compound are dictated by the combination of electron-withdrawing chloride ligands and the somewhat less electron-withdrawing isopropoxide group.
The electrophilicity of the titanium atom is enhanced by the two chloride ligands, which are strongly electron-withdrawing. This makes the titanium center a potent Lewis acid, capable of coordinating to a wide range of Lewis basic substrates. This interaction activates the substrate towards subsequent reactions. The isopropoxide ligand, while less withdrawing than chloride, influences the steric and electronic environment around the titanium center, modulating its reactivity.
Comparison of Reactivity with Titanium Tetrachloride and Titanium Tetraisopropoxide
The reactivity of this compound can be understood by comparing it with the parent compounds, titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(O-i-Pr)₄).
Titanium Tetrachloride (TiCl₄): This is a very strong and aggressive Lewis acid due to the presence of four highly electron-withdrawing chloride ligands. wikipedia.org Its high reactivity can sometimes lead to undesired side reactions and lack of selectivity. TiCl₄ is extremely sensitive to moisture and hydrolyzes rapidly. wikipedia.org
Titanium Tetraisopropoxide (Ti(O-i-Pr)₄): In contrast, Ti(O-i-Pr)₄ is a much milder Lewis acid. The isopropoxide ligands are less electron-withdrawing than chloride, and their steric bulk can also hinder coordination of substrates. wikipedia.org It is primarily used as a precursor for titanium dioxide and in specific catalytic applications like the Sharpless epoxidation. wikipedia.orgnbinno.com
This compound represents an intermediate level of reactivity. The presence of two chloride atoms renders it a significantly stronger Lewis acid than titanium tetraisopropoxide. However, the isopropoxide ligand moderates the extreme reactivity observed with titanium tetrachloride, often leading to higher selectivity in organic reactions. This tunable reactivity makes it a valuable reagent in synthesis.
Table 1: Comparative Properties of Titanium(IV) Compounds
| Compound | Formula | Lewis Acidity | Reactivity | Key Applications |
| Titanium Tetrachloride | TiCl₄ | Very Strong | High | Ziegler-Natta catalysis, strong Lewis acid catalyst |
| This compound | Cl₂Ti(O-i-Pr) | Moderate to Strong | Moderate | Selective Lewis acid catalysis |
| Titanium Tetraisopropoxide | Ti(O-i-Pr)₄ | Weak | Low | Sharpless epoxidation, sol-gel processes |
Role in Substrate Activation for Organic Transformations
The Lewis acidic nature of this compound is pivotal for its role in activating substrates for a variety of organic transformations. By coordinating to a lone pair of electrons on a substrate, typically on an oxygen or nitrogen atom, the titanium center withdraws electron density, making the substrate more electrophilic and susceptible to nucleophilic attack.
A notable example of this is in the activation of carbonyl compounds. Coordination of the titanium to the carbonyl oxygen increases the positive character of the carbonyl carbon, facilitating attack by nucleophiles. This principle is exploited in reactions such as aldol (B89426) additions and Friedel-Crafts acylations. The specific ligand set of this compound can influence the stereochemical outcome of such reactions, making it a valuable tool in asymmetric synthesis. The use of related chiral titanium alkoxide complexes in asymmetric epoxidation highlights the potential for fine-tuning the catalyst's stereodirecting ability. researchgate.net
Substitution Reactions at the Metal Center
The titanium center in this compound is susceptible to substitution reactions, where the chloride or isopropoxide ligands are replaced by other nucleophilic species. These reactions are fundamental to the synthesis of a wide array of titanium complexes with tailored properties.
Exchange of Halide Ligands with Other Nucleophiles
The chloride ligands in this compound are good leaving groups and can be readily displaced by a variety of nucleophiles. This allows for the synthesis of new titanium complexes with different electronic and steric properties. Common nucleophiles include:
Alcohols: Reaction with alcohols (alcoholysis) can lead to the exchange of chloride ligands for new alkoxide or aryloxide groups. The extent of substitution can often be controlled by the stoichiometry of the reactants. wikipedia.org
Amines and Phosphines: Nitrogen and phosphorus-based ligands can also displace the chloride ions to form new titanium-nitrogen or titanium-phosphorus bonds.
Organometallic Reagents: Carbanions from Grignard reagents or organolithium compounds can react to form titanium-carbon bonds, although these reactions can be complex and may also involve reduction of the titanium center. wikipedia.org
These substitution reactions are crucial for the preparation of specific catalysts and precursors for materials science applications. For instance, the reaction with bidentate ligands can lead to the formation of well-defined, catalytically active octahedral complexes. nih.gov
Principles of Controlled Ligand Exchange
Achieving selective and controlled ligand exchange is essential for the rational design of titanium complexes. The outcome of a substitution reaction is governed by several factors:
Thermodynamics: The relative bond strengths between titanium and the incoming and outgoing ligands play a crucial role. More thermodynamically stable bonds are preferentially formed. For example, in alcoholysis, the exchange is often driven by the formation of a more stable Ti-O bond and the liberation of HCl.
Kinetics: The rate of substitution can be influenced by the steric bulk of both the ligands on the titanium complex and the incoming nucleophile. Bulky ligands can slow down the reaction rate and may prevent multiple substitutions.
Reaction Conditions: Temperature, solvent, and the presence of a base to scavenge liberated acid (like HCl) can all be manipulated to control the extent and selectivity of ligand exchange. For example, using a non-coordinating solvent can favor the formation of coordinatively unsaturated species, while a coordinating solvent might stabilize intermediates.
By carefully controlling these parameters, it is possible to selectively replace one or both of the chloride ligands, or even the isopropoxide group, allowing for the synthesis of a diverse range of titanium complexes from this compound.
Oxidation-Reduction Pathways of Titanium(IV) in the Compound
Although the titanium in this compound is in the stable +4 oxidation state, it can participate in redox reactions, primarily through reduction to the Ti(III) state. The Ti(IV)/Ti(III) redox couple is a key feature of titanium chemistry and is central to many of its catalytic applications.
The reduction of Ti(IV) to Ti(III) can be achieved using various reducing agents, such as aluminum or zinc. wikipedia.org The resulting Ti(III) species are paramagnetic, often colored, and are typically highly reactive. quora.com The ease of this reduction is significantly influenced by the ligand environment. Electron-withdrawing ligands, such as chloride, generally make the Ti(IV) center easier to reduce. Conversely, electron-donating ligands, like alkoxides, would be expected to make the reduction more difficult. Therefore, the redox potential of this compound is intermediate between that of TiCl₄ and Ti(O-i-Pr)₄.
The Ti(III) species generated from the reduction of Ti(IV) precursors are often the active catalysts in certain polymerization and radical reactions. nih.gov In these catalytic cycles, the titanium center may shuttle between the +3 and +4 oxidation states. For instance, a Ti(III) species might initiate a radical process via a single-electron transfer (SET) and be re-oxidized to Ti(IV) in a subsequent step. While specific studies on the redox pathways of this compound are not extensively documented, the general principles of Ti(IV)/Ti(III) chemistry in mixed ligand environments provide a framework for understanding its potential redox behavior. The stability of the Ti(IV)/Ti(III) couple is highly dependent on the coordination environment, and this can be tuned by ligand substitution. researchgate.netnih.gov
Formation and Reactivity of Lower Oxidation State Titanium Species
The generation of low-valent titanium species, typically Ti(II) or Ti(III), from Ti(IV) precursors like this compound is a cornerstone of their application in organic synthesis. These reactive species are generally prepared in situ by reducing the Ti(IV) compound with a suitable reductant. chemrxiv.org Common reducing agents include alkali metals, magnesium, zinc, or Grignard reagents. chemrxiv.orgorganic-chemistry.org
One established method involves the use of magnesium powder in the presence of trimethylsilyl chloride (Me₃SiCl) in an ethereal solvent such as tetrahydrofuran (THF). organic-chemistry.org This combination effectively reduces Ti(IV) alkoxides to generate a highly reactive low-valent titanium species. organic-chemistry.org Another powerful method is the reaction of a Ti(IV) alkoxide with two equivalents of a Grignard reagent, particularly those with β-hydrogens like ethylmagnesium bromide (EtMgBr). organic-chemistry.org This reaction proceeds through a thermally unstable dialkyltitanium(IV) intermediate that rapidly undergoes reductive elimination or β-hydride elimination to yield the low-valent titanium species and alkanes/alkenes. organic-chemistry.orgresearchgate.net
The reactivity of these low-valent titanium species is extensive. They are powerful reducing agents capable of reacting with a wide array of functional groups, including aldehydes, ketones, imines, and epoxides. chemrxiv.org Their strong oxophilicity is a driving force for many of these transformations, such as the deoxygenative coupling of carbonyl compounds in the McMurry and pinacol coupling reactions. researchgate.net For instance, low-valent titanium can mediate the reductive coupling of two aldehyde or ketone molecules to form a pinacol product (a 1,2-diol), which can be further deoxygenated to an alkene. researchgate.net
Recent studies have also highlighted the role of photoexcitation in generating or activating low-valent titanium species. Irradiation with visible light can facilitate the reduction of Ti(IV) to Ti(III) species, which can then engage in reactions like the dehalogenation of haloalcohols or the reductive opening of epoxides. chemrxiv.org
Table 1: Selected Reductive Systems for Generating Low-Valent Titanium and Their Applications
| Precursor System | Reductant | Key Application(s) | Ref. |
| Ti(O-i-Pr)₄ | Mg / Me₃SiCl | Reductive cleavage of sulfonamides and sulfonates | organic-chemistry.org |
| Ti(O-i-Pr)₄ | 2 equiv. R'MgX | Kulinkovich cyclopropanation, Pinacol coupling | organic-chemistry.org |
| Cp₂TiCl₂ | Mn / Zn | Radical epoxide opening | nih.gov |
| Ti(O-i-Pr)₄ | R'MgX / Visible Light | Hydroxyl-directed dehalogenation of haloalcohols | chemrxiv.org |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions mediated by this compound-derived species is crucial for controlling their reactivity and selectivity. Research in this area has focused on identifying key intermediates and studying the kinetics of these complex transformations.
A significant breakthrough in understanding the mechanism of titanium-mediated reactions was the identification of titanacyclopropane intermediates. organic-chemistry.org These three-membered ring structures containing a titanium atom are formed from the reaction of a Ti(IV) alkoxide precursor with a Grignard reagent (containing β-hydrogens) and an alkene. In the renowned Kulinkovich reaction, which synthesizes cyclopropanols from esters, the titanacyclopropane is the key intermediate. organic-chemistry.org
The formation pathway involves the initial reaction of the Ti(IV) alkoxide with two equivalents of the Grignard reagent (e.g., EtMgBr) to form a transient dialkyltitanium(IV) species. This species undergoes β-hydride elimination to release an alkane (ethane) and form a titanacyclopropane (formally a Ti(II)-alkene complex). organic-chemistry.org
Mechanism Snapshot: Formation of a Titanacyclopropane
Step 1: Ti(OR)₄ + 2 EtMgBr → Et₂Ti(OR)₂ + 2 MgBr(OR)
Step 2: Et₂Ti(OR)₂ → (η²-C₂H₄)Ti(OR)₂ + Ethane
This titanacyclopropane behaves as a 1,2-dicarbanion equivalent. organic-chemistry.org It can react with various electrophiles, such as esters or amides, by inserting the carbonyl group into one of the Ti-C bonds. rsc.org Subsequent intramolecular rearrangement and hydrolysis yield the final cyclopropanol product, regenerating a Ti(IV) species, which allows for a catalytic cycle. organic-chemistry.org The dinucleophilic nature of the titanacyclopropane allows for the sequential insertion of two different electrophiles, such as carbon dioxide and an aldehyde, to form more complex structures like substituted butyrolactones. rsc.org
The stability and reactivity of these titanacyclopropane intermediates are influenced by the ligands on the titanium center and the reaction conditions. While they are often generated and used in situ, their existence is supported by trapping experiments and the nature of the final products. researchgate.netrsc.org
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. In titanium-mediated reactions, kinetics can help elucidate the rate-determining step and the role of various components in the reaction mixture. For example, in Ziegler-Natta polymerization, a field where organotitanium chemistry is paramount, the reactivity of the alkylaluminium cocatalyst significantly influences the polymerization kinetics by affecting the oxidation state of the active titanium species. nih.gov
Reaction modifiers, such as Lewis acids or bases, can have a profound impact on the course of titanium-mediated reactions. In the context of titanacyclopropane chemistry, additives can influence the stability of the intermediate and the selectivity of its subsequent reactions. For instance, the presence of lithium chloride (LiCl) has been shown to be beneficial in certain multicomponent reactions involving titanacyclopropanes, likely by modifying the aggregation state or reactivity of the organometallic species. rsc.org
The temperature and duration of each step in these reactions are often critical. Titanacyclopropane intermediates can be thermally sensitive and may decompose or engage in unwanted side reactions, such as pinacol coupling, if not controlled precisely. rsc.org Kinetic analysis of competing reaction pathways helps in optimizing conditions to favor the desired product. For example, a side reaction in the Kulinkovich cyclopropanation involves the reaction of the titanacyclopropane with the starting Ti(IV) alkoxide to produce two equivalents of Ti(III) species, a process that becomes more significant as the ratio of Grignard reagent to titanium precursor approaches 1:1. organic-chemistry.org Understanding the kinetics of this and other pathways is essential for maximizing the efficiency of the desired transformation.
Catalytic Applications of Dichloro Propan 2 Olato Titanium in Organic Synthesis
Catalysis of Carbon-Carbon Bond Formation
Dichloro(propan-2-olato)titanium is a key precursor for the in situ generation of chiral titanium catalysts that are highly effective in asymmetric Diels-Alder reactions. A notable application involves the reaction of the compound with a chiral diol, derived from tartaric acid, to form a chiral titanium reagent. This catalyst, when used in catalytic amounts, facilitates the smooth reaction between various α,β-unsaturated carboxylic acid derivatives and dienes. elsevierpure.com The presence of 4A molecular sieves is often crucial for the success of these reactions. elsevierpure.com
The enantioselectivity and reactivity of these Diels-Alder reactions are highly dependent on the solvent used. Non-coordinating solvents such as mesitylene, trichlorofluoromethane (CFCl3), or a mixture of toluene and petroleum ether have been found to provide high levels of enantioselectivity. elsevierpure.com This methodology allows for the synthesis of a wide range of optically active cycloadducts, which are valuable intermediates in the synthesis of complex organic molecules. elsevierpure.com
Table 1: Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent Derived from this compound
| Dienophile | Diene | Solvent | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|
| N-crotonoyloxazolidinone | Cyclopentadiene | Toluene/Petroleum Ether | 94% | 91% |
| N-acryloyloxazolidinone | Isoprene | Toluene/Petroleum Ether | 91% | 88% |
| N-cinnamoyloxazolidinone | 1,3-Butadiene | Mesitylene | 92% | 85% |
Data synthesized from research findings on asymmetric Diels-Alder reactions catalyzed by chiral titanium reagents generated in situ from dichlorodiisopropoxytitanium. elsevierpure.com
While titanium-based catalysts have been explored in [2+2] cycloaddition reactions, specific and detailed research on the direct application of this compound as a catalyst for these transformations is not extensively documented in the reviewed literature. The development of catalytic systems for [2+2] cycloadditions often involves other transition metals or different titanium complexes.
The catalytic application of this compound in carbonyl-ene reactions is primarily as a precursor to more complex chiral titanium catalysts. While direct catalysis by this compound itself is not a common strategy, it is used to generate active catalysts in situ. For instance, chiral titanium complexes for highly enantioselective carbonyl-ene reactions are often prepared from titanium(IV) isopropoxide, a related compound, and a chiral ligand like BINOL (1,1'-bi-2-naphthol). These catalysts are effective in promoting the reaction between aldehydes and alkenes to produce chiral homoallylic alcohols with high enantioselectivity. The role of this compound in this context would be as a starting material for the synthesis of such catalytically active species.
There is limited specific information available in the scientific literature regarding the direct use of this compound as a catalyst for exerting stereochemical control in Michael addition reactions. While titanium-based Lewis acids are known to play a role in mediating Michael additions, detailed studies focusing on this particular titanium compound are not prevalent.
This compound can be utilized as a precursor for the formation of titanium enolates, which are versatile intermediates in organic synthesis. The generation of titanium enolates often involves the reaction of a carbonyl compound's enolate with a titanium(IV) species. These titanium enolates exhibit unique reactivity and selectivity compared to other metal enolates.
Once formed, titanium enolates can undergo a variety of stereoselective C-C bond-forming reactions, including aldol (B89426) additions and alkylations. The stereochemical outcome of these reactions is often influenced by the structure of the titanium enolate and the reaction conditions. The use of chiral auxiliaries on the carbonyl compound allows for highly diastereoselective transformations.
This compound can serve as a precursor for catalysts used in the stereoselective addition of nucleophiles to aldehydes.
Cyanides: In the context of cyanide addition, while direct catalysis by this compound is not extensively reported, related titanium complexes have shown significant catalytic activity. For instance, chiral Salen-titanium(IV) complexes, which can be synthesized from titanium precursors, have been used to catalyze the asymmetric addition of trimethylsilyl cyanide to β-nitroalkenes, a Michael-type addition. nih.gov This suggests the potential for developing catalytic systems derived from this compound for similar transformations.
Allyltin Reagents: The scientific literature lacks specific and detailed studies on the use of this compound as a direct catalyst for the stereoselective addition of allyltin reagents to aldehydes. While Lewis acids are known to promote such reactions, the focus has often been on other metal-based catalysts.
Role in Kulinkovich Reaction Chemistry (analogous to Ti(OiPr)₄ systems)
The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. While titanium(IV) isopropoxide (Ti(OiPr)₄) is a commonly used catalyst for this transformation, chloro(isopropoxy)titanium compounds are also effective. The reaction proceeds through the in-situ formation of a dialkyldialkoxytitanium reagent.
The generally accepted mechanism involves the following key steps:
Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form an unstable dialkyltitanium species.
β-Hydride Elimination: This intermediate undergoes β-hydride elimination to generate a titanacyclopropane intermediate and an alkane.
Reaction with Ester: The titanacyclopropane then reacts with the ester. The carbonyl group of the ester inserts into a titanium-carbon bond, leading to the formation of an oxatitanacyclopentane.
Ring Contraction and Product Formation: This intermediate rearranges to form the cyclopropanol product after hydrolysis.
The catalytic cycle is regenerated through the reaction of the titanium species with the Grignard reagent. The choice of Grignard reagent and ester substrate allows for the synthesis of a wide variety of substituted cyclopropanols.
| Reagent/Catalyst | Role in Kulinkovich Reaction |
| This compound | Catalyst precursor, analogous to Ti(OiPr)₄ |
| Grignard Reagent (e.g., EtMgBr) | Alkyl source for the formation of the titanacyclopropane |
| Ester | Substrate that is converted to a cyclopropanol |
Polymerization Reactions
Titanium-based catalysts are of paramount importance in the polymer industry, particularly in the production of polyesters and polyolefins. The catalytic activity of titanium compounds in these reactions is attributed to their ability to coordinate with monomers and facilitate chain growth.
Utility in Polyester Synthesis
Titanium alkoxides, including compounds analogous to this compound, are effective catalysts for the synthesis of polyesters, such as polyethylene terephthalate (PET). alfachemic.com They are often favored over traditional antimony-based catalysts due to their higher activity and lower toxicity. alfachemic.com The synthesis of PET involves two main stages: esterification or transesterification, followed by polycondensation. mdpi.com
In the polycondensation step, the titanium catalyst facilitates the reaction between hydroxyl and ester end-groups of the growing polymer chains, eliminating ethylene glycol and increasing the molecular weight of the polymer. mdpi.com The mechanism is believed to involve the coordination of the carbonyl oxygen of the ester to the Lewis acidic titanium center, which activates the carbonyl group for nucleophilic attack by a hydroxyl group. mdpi.com
| Catalyst Type | Advantages in Polyester Synthesis |
| Titanium Alkoxides | High catalytic activity, low toxicity, reduced reaction times. alfachemic.com |
| Antimony-based Catalysts | Traditional catalysts, but with higher toxicity concerns. |
Application in Polyolefin Production
In the production of polyolefins like polyethylene and polypropylene, Ziegler-Natta catalysts are widely used. pcbiochemres.comnih.gov These catalytic systems typically consist of a titanium compound, often titanium tetrachloride, supported on a magnesium chloride carrier, and an organoaluminum co-catalyst. pcbiochemres.comnih.govwikipedia.org While this compound is not a classical Ziegler-Natta catalyst component, the fundamental principles of olefin polymerization catalysis by titanium compounds are relevant.
The active sites in these catalysts are titanium centers that can coordinate to the olefin monomer. pcbiochemres.com The polymer chain grows through the repeated insertion of monomer units into the titanium-carbon bond. pcbiochemres.com The nature of the titanium precursor and the co-catalyst can influence the activity of the catalyst and the properties of the resulting polymer, such as its molecular weight and stereoregularity. nih.gov
Oxidation Reactions
Titanium-based catalysts are also employed in a variety of oxidation reactions, including the oxidation of alkenes and asymmetric epoxidations. The ability of titanium to form peroxo and hydroperoxo species is key to its catalytic activity in these transformations.
Catalysis of Alkene Oxidation
Titanium-containing materials, particularly titanium silicates, have been shown to catalyze the oxidation of alkanes and alkenes using hydrogen peroxide as the oxidant. osti.gov These catalysts are effective for the epoxidation of alkenes. osti.gov The proposed mechanism for alkene epoxidation involves the formation of a titanium hydroperoxo species, which then transfers an oxygen atom to the alkene double bond.
Role in Asymmetric Epoxidation (in systems with chiral ligands or related titanium alkoxides)
The Sharpless-Katsuki asymmetric epoxidation is a highly enantioselective method for the conversion of allylic alcohols to epoxy alcohols. organicreactions.orgtcichemicals.com This reaction utilizes a catalyst system composed of titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). organicreactions.orgtcichemicals.comslideshare.netscripps.edu
The key to the high enantioselectivity of this reaction is the formation of a chiral titanium-tartrate complex. This complex coordinates the allylic alcohol and directs the delivery of the oxygen atom from the hydroperoxide to one face of the double bond. The choice of the chirality of the diethyl tartrate ligand ((+)-DET or (-)-DET) determines the stereochemistry of the resulting epoxide. tcichemicals.com This method has proven to be a powerful tool in the synthesis of a wide range of chiral molecules. organicreactions.orgslideshare.net
| Reaction Component | Role in Sharpless-Katsuki Epoxidation |
| Titanium(IV) isopropoxide | Forms the active chiral catalyst with the tartrate ligand. organicreactions.orgtcichemicals.com |
| Diethyl Tartrate (DET) | Chiral ligand that induces enantioselectivity. organicreactions.orgtcichemicals.com |
| tert-Butyl Hydroperoxide (TBHP) | Oxidant that provides the oxygen atom for the epoxide. tcichemicals.com |
| Allylic Alcohol | Substrate that is stereoselectively epoxidized. organicreactions.orgtcichemicals.com |
Applications in Materials Science and Precursor Chemistry
Precursor for Titanium-Based Thin Films and Coatings
The compound's utility as a precursor is prominent in the creation of thin films and coatings, where precise control over thickness, composition, and morphology is critical. Its volatility and thermal decomposition characteristics make it suitable for vapor-phase deposition techniques.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for producing high-quality, uniform thin films. scispace.comkoreascience.kr ALD, in particular, relies on sequential, self-limiting surface reactions to build films one atomic layer at a time, enabling exceptional conformity and thickness control. scispace.comkoreascience.kr
While specific literature detailing the use of dichloro(propan-2-olato)titanium in ALD is scarce, its properties can be understood in the context of common titanium precursors like titanium tetrachloride (TiCl₄) and titanium isopropoxide (TTIP). scispace.commdpi.com In an ALD process for depositing titanium dioxide (TiO₂), the precursor is pulsed into a reactor and chemisorbs onto the substrate. A subsequent pulse of an oxidant, typically water, reacts with the precursor's ligands to form a layer of oxide and volatile byproducts. The mixed-ligand nature of this compound would influence the reaction mechanism, surface chemistry, and the optimal temperature window for the ALD process. rsc.orgnih.gov The presence of chloride ligands suggests a reaction pathway similar to that of TiCl₄, while the isopropoxide groups offer different reactivity and byproduct profiles. scispace.com
Similarly, in CVD, the precursor is introduced into a heated chamber where it decomposes on the substrate surface to form the desired film. researchgate.netrsc.org The choice of precursor is crucial as it dictates the deposition temperature and the purity of the resulting film. A precursor like this compound could offer a wider processing window compared to its single-ligand counterparts.
Table 1: Comparison of Titanium Precursors in Deposition Processes
| Precursor | Common Deposition Technique(s) | Key Characteristics | Reference |
| Titanium tetrachloride (TiCl₄) | ALD, CVD | High reactivity, corrosive HCl byproduct, often requires higher process temperatures. | scispace.comgoogle.com |
| Titanium isopropoxide (TTIP) | ALD, Sol-Gel | Lower reactivity than TiCl₄, less corrosive, allows for lower temperature processing. | scispace.comkoreascience.kr |
| This compound | CVD, Sol-Gel (potential for ALD) | Intermediate reactivity, offers controlled hydrolysis, tunable properties. | |
| Tetrakis(dimethylamido)titanium (TDMAT) | ALD | Good thermal stability, allows for lower deposition temperatures, potential for carbon/nitrogen impurities. | rsc.orgresearchgate.net |
A primary application of titanium precursors is the synthesis of titanium dioxide (TiO₂) films, which are valued for their photocatalytic, optical, and electronic properties. uctm.edumdpi.com this compound can be effectively used to produce these films through various methods, including sol-gel processing and vapor deposition.
In a typical process, the precursor is hydrolyzed, leading to the formation of Ti-O-Ti networks that constitute the TiO₂ material. The reaction proceeds through the substitution of chloride and isopropoxide ligands with hydroxyl groups, followed by condensation reactions that release water or isopropanol. The conditions of the synthesis, such as temperature, solvent, and water concentration, significantly impact the crystalline phase (anatase, rutile, or brookite) and microstructure of the final TiO₂ film, which in turn determines its functional properties. researchgate.netoiccpress.com Post-deposition annealing is often employed to enhance crystallinity and densify the films. uctm.edu
The performance of TiO₂ films can be significantly enhanced by doping with other elements. Doping can improve electrical conductivity, alter the bandgap to enhance photocatalytic activity under visible light, or increase thermal stability. mdpi.comresearchgate.net Tungsten (W) is one such dopant that has been shown to improve the efficiency of TiO₂ in applications like dye-sensitized solar cells and photothermocatalytic CO₂ reduction. rsc.orgmdpi.com
Doping is typically achieved by introducing a precursor of the dopant element into the synthesis process alongside the titanium precursor. mdpi.com For instance, in a sol-gel method, a tungsten salt or alkoxide would be mixed with the this compound solution. During hydrolysis and condensation, the tungsten ions become incorporated into the TiO₂ lattice, substituting some of the Ti⁴⁺ sites. rsc.orgmdpi.com This substitution can create beneficial defects and alter the electronic band structure. rsc.org The controlled reactivity of a mixed-ligand precursor can be advantageous in achieving a homogeneous distribution of the dopant within the titania matrix. purdue.edu
Table 2: Effects of Doping on TiO₂ Properties
| Dopant | Precursor Example | Method | Enhanced Property | Reference |
| Tungsten (W) | Ammonium tungstate | Sol-Gel, Sol-Flame | Electrical conductivity, Photocatalytic activity | mdpi.compurdue.eduresearchgate.net |
| Iron (Fe) | Iron(III) nitrate | Sol-Gel | Photocatalytic activity (visible light), modified band gap | mdpi.commdpi.com |
| Nitrogen (N) | Urea (Carbamide) | Sol-Gel | Visible light absorption, photocatalytic degradation | nih.gov |
| Fluorine (F) | Ammonium fluoride | Low-temperature synthesis | Photocatalytic activity, improved crystallinity | researchgate.net |
Role in Sol-Gel Processing for Advanced Ceramic Materials
Sol-gel processing is a versatile wet-chemical technique used to produce a wide variety of ceramic and glass materials. researchgate.netnih.gov The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com this compound is particularly well-suited for sol-gel synthesis due to its tunable hydrolysis and condensation behavior.
The key to successful sol-gel synthesis is controlling the rates of hydrolysis and condensation of the metal-alkoxide precursor. irost.ir In this compound, the two chloride ligands are generally more susceptible to hydrolysis than the two isopropoxide ligands. This differential reactivity allows for a more controlled, stepwise formation of the titanium-oxo network.
By carefully managing reaction parameters such as pH, water-to-precursor ratio, and solvent, the growth of the oxide network can be finely tuned. mdpi.com This control is crucial for dictating the final properties of the ceramic material, such as its porosity, surface area, and phase composition. This is a distinct advantage over precursors like TiCl₄, which hydrolyzes violently, or titanium tetraisopropoxide, where all ligands have similar reactivity. mdpi.com
By extending the sol-gel method to include other precursors, complex mixed-oxide materials can be fabricated. Titanosilicates are a class of materials containing both titanium and silicon oxides, often with a porous structure and high surface area. mdpi.comsci-hub.se They are synthesized by the co-hydrolysis of a titanium precursor, such as this compound, and a silicon precursor like tetraethyl orthosilicate (B98303) (TEOS). The controlled reactivity of the titanium precursor helps to ensure a homogeneous incorporation of titanium atoms into the silica (B1680970) framework rather than the formation of separate TiO₂ domains. csic.es These porous materials have applications in catalysis and as molecular sieves. sci-hub.se
Furthermore, certain porous titanium-based materials, including titanosilicates and titanium phosphates, can function as ion-exchange materials. mdpi.com These materials possess charged sites within their framework that can reversibly bind ions from a solution, making them useful for water treatment, separation processes, and the recovery of valuable metals. mdpi.comresearchgate.net The high surface area and controlled porosity achieved through sol-gel synthesis using precursors like this compound are critical for developing efficient ion-exchange materials. nih.govresearchgate.net
Theoretical and Computational Studies of Dichloro Propan 2 Olato Titanium
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, electronic configurations, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of transition metal complexes due to its favorable balance of computational cost and accuracy. scispace.com For titanium alkoxides, DFT is employed to determine key structural and electronic parameters.
Researchers utilize DFT to perform geometry optimizations, which predict the most stable three-dimensional arrangement of atoms in the molecule. This provides data on bond lengths, bond angles, and dihedral angles. For instance, studies on the related compound titanium tetra-isopropoxide (TTIP) use DFT to calculate its optimized ground state geometry as a starting point for further analysis of its thermal decomposition. arxiv.orgcam.ac.uk The choice of the functional, such as B97-1, is crucial as it has been shown to be accurate for problems involving transition metals. cam.ac.uk
Furthermore, DFT calculations yield vibrational frequencies when a frequency analysis is performed on the optimized geometry. cam.ac.uk These computed frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the calculated structure. They also provide the zero-point vibrational energy (ZPVE), which is essential for accurate thermochemical calculations. cam.ac.uk The electronic properties, such as the distribution of electron density and the nature of the molecular orbitals (e.g., HOMO and LUMO), are also elucidated, offering insights into the molecule's reactivity. While DFT is excellent at describing the system's energy, some functionals may be less adequate for expressing the electrical characteristics of orbitals in certain contexts. researchgate.net
To illustrate the utility of DFT in characterizing titanium-containing materials, the table below compares experimentally determined lattice parameters for rutile TiO₂, a common titanium oxide, with those calculated using DFT. The close agreement demonstrates the predictive power of the method.
| Material | Method | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|---|---|
| Rutile TiO₂ | Experimental | 4.5938 | 2.9586 | researchgate.net |
| Rutile TiO₂ | DFT (LDA) | 4.653 | 3.1422 | researchgate.net |
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TDDFT), is a powerful tool for studying excited states and interpreting electronic spectra (e.g., UV-Vis). researchgate.net TDDFT calculates the energies of electronic transitions from the ground state to various excited states.
This method has been successfully applied to various titanium complexes to understand their optical properties. researchgate.net The calculations provide the excitation energies and the corresponding oscillator strengths, which relate to the intensity of absorption peaks in a spectrum. By analyzing the molecular orbitals involved in these transitions, each peak can be assigned to a specific electronic excitation, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. For example, TDDFT has been used to compute the electronic excitation spectra for O,O'-dimethyl diphenyldithiophosphate complexes of titanium(IV), allowing for the assignment of all possible excitation transitions. researchgate.net This theoretical insight is invaluable for interpreting experimental spectroscopic data and understanding the photophysical behavior of these compounds.
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping out the complex reaction pathways of titanium-catalyzed transformations. It allows for the identification of transient species like transition states and short-lived intermediates that are often impossible to detect experimentally.
A key application of computational chemistry in catalysis is the elucidation of the entire catalytic cycle. By calculating the free energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows researchers to identify the rate-determining step and understand the factors that control the catalyst's efficiency.
A notable example is the study of Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis. nih.gov DFT calculations (using the M06 functional) were used to map the complete free energy profile of the reaction. The mechanism involves a Ti(IV) imido intermediate undergoing a [2+2] cycloaddition with an alkyne to form an azatitanacyclobutene, followed by insertion of a second alkyne and reductive elimination to yield the pyrrole product and a Ti(II) species. nih.gov The calculations revealed that the insertion of the second alkyne into the azatitanacyclohexadiene intermediate is the rate-determining step. nih.gov
The table below summarizes the computed free energies for key species in this Ti-catalyzed cycle.
| Species | Description | Computed Free Energy (kcal/mol) |
|---|---|---|
| IM4-Dimer | Dimeric Ti(IV) Imido Precursor | 0.0 |
| TS3 | Transition State for Dimer Dissociation | +22.3 |
| IM5 | Azatitanacyclobutene Intermediate | -1.8 |
| TS4 | Transition State for Second Alkyne Insertion | +24.1 |
| IM6 | Azatitanacyclohexadiene Intermediate | -15.0 |
| TS5 | Transition State for Reductive Elimination | +19.2 |
| IM7 | Ti(II)-Pyrrole Product Complex | -47.5 |
Data adapted from a study on py₃TiCl₂(NPh)-catalyzed pyrrole synthesis. nih.gov
Many catalytic applications of titanium complexes involve the creation of chiral centers. Predicting and explaining the stereochemical outcome of these reactions is a significant challenge where computational modeling excels. DFT calculations can be used to predict the stereoselectivity of a reaction by comparing the energies of the transition states that lead to the different stereoisomeric products. scispace.comresearchgate.net The product distribution is governed by the Curtin-Hammett principle, where the ratio of products depends on the difference in the free energies of the diastereomeric transition states (ΔΔG‡).
This approach has been successfully applied to the polymerization of propylene (B89431) using Group 4 metallocene catalysts, including titanium-based systems. scispace.comresearchgate.net The stereoselectivity is determined by the enantiofacial selectivity of propylene insertion into the metal-polymer bond. By calculating the energy difference between the transition state for re-face insertion and si-face insertion (ΔEre-si), a quantitative prediction of the polymer's stereoregularity (e.g., isotacticity) can be made. scispace.com A larger energy difference corresponds to higher stereoselectivity.
The following table demonstrates the strong correlation between DFT-calculated energy differences for propylene insertion and the experimentally observed isotacticity (measured as mmmm% pentad) for a series of zirconocene (B1252598) catalysts, a method directly applicable to analogous titanium systems.
| Catalyst System | Calculated ΔEre-si (kcal/mol) | Experimental mmmm% |
|---|---|---|
| System 1 | 5.16 | 97.6 |
| System 2 | 4.57 | 94.6 |
| System 3 | 5.77 | 99.5 |
| System 4 | 2.49 | 71.4 |
| System 5 | -0.76 | 10.5 |
Correlation between calculated transition state energy differences and experimental stereoselectivity for representative metallocene catalysts. scispace.com
Simulations of Molecular Interactions and Aggregation Phenomena
While monomeric species are often the focus of reactivity studies, titanium alkoxides are known to participate in complex solution-state equilibria involving aggregation. These aggregation phenomena are often the initial steps in the formation of larger clusters and ultimately titanium oxide materials via sol-gel processes. Computational simulations, particularly molecular dynamics (MD), can provide a dynamic picture of these interactions.
For titanium alkoxides like Ti(O-i-Pr)₄, studies focus on the initial stages of hydrolysis and condensation, which are reactivity-driven aggregation processes. researchgate.netscilit.com Calorimetric studies have measured the heat of hydrolysis for various titanium alkoxides, showing that it changes significantly with the water-to-alkoxide ratio, indicating complex structural evolution. researchgate.net Simulations can model the interaction of the titanium complex with water molecules, leading to the substitution of alkoxide groups with hydroxyl groups. Subsequent condensation reactions between two such molecules can form a Ti-O-Ti bridge, initiating the growth of an inorganic polymer. MD simulations using reactive force fields (like ReaxFF) have been used to model the thermal decomposition of TTIP, which involves the detachment of ligands and subsequent reactions, providing insight into the atomistic mechanisms of material formation. arxiv.org These simulations help to understand how factors like solvent, concentration, and water content influence the structure and growth of the resulting particles.
Computational Prediction of Oligomerization and Polymeric Structures
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting the structures and energetics of titanium alkoxide compounds, including their propensity for oligomerization. While specific computational studies focusing exclusively on dichloro(propan-2-olato)titanium are not extensively reported in publicly available literature, general principles derived from theoretical investigations of similar titanium alkoxides and chloroalkoxides provide significant insights.
Theoretical models of titanium alkoxides, such as titanium methoxide (B1231860), suggest that oligomerization is a fundamental aspect of their chemistry. DFT calculations on the hydrolysis and condensation of titanium methoxide have shown that dimeric structures can be readily formed and are relatively stable. rsc.org These studies indicate that hydrolysis, a key step in the formation of larger oligomers and polymeric structures, preferentially occurs at terminal alkoxy groups. rsc.org The core dimeric structure is often retained during the initial stages of these reactions. rsc.org
For chloro-substituted titanium alkoxides, the presence of electronegative chlorine atoms is expected to influence the geometry and stability of potential oligomers. Computational models of related systems often reveal a preference for bridged structures, where alkoxy or chloro groups link multiple titanium centers. These bridges contribute to the stabilization of the resulting oligomers. The coordination environment around the titanium atom in these predicted structures is typically distorted octahedral.
To illustrate the type of data obtained from such computational studies, the following table presents hypothetical DFT-calculated structural parameters for a predicted dimeric form of this compound, [TiCl₂(μ-O-iPr)]₂. This structure assumes a bridged isopropoxy group, which is a common motif in metal alkoxide chemistry.
| Parameter | Predicted Value |
| Ti-O (bridging) bond length | 2.05 Å |
| Ti-Cl bond length | 2.25 Å |
| Ti-O (terminal) bond length | 1.80 Å |
| Ti-Ti distance | 3.40 Å |
| O-Ti-O bond angle | 75.0° |
| Cl-Ti-Cl bond angle | 95.0° |
| Dimerization Energy | -25 kcal/mol |
Development of Structure-Reactivity Relationships
Correlation of Electronic Parameters with Lewis Acidity and Catalytic Performance
The catalytic activity of titanium complexes like this compound is intrinsically linked to their electronic structure, particularly their Lewis acidity. The electron-deficient nature of the titanium(IV) center allows it to accept electron pairs from substrate molecules, thereby activating them for subsequent chemical transformations. The electronic parameters of the catalyst, which can be quantified and correlated with its performance, are therefore of significant interest.
The Lewis acidity of titanium catalysts can be influenced by the ligands attached to the metal center. In this compound, the presence of two electronegative chlorine atoms is expected to enhance the Lewis acidity of the titanium center compared to a simple titanium tetraalkoxide. This increased Lewis acidity can lead to higher catalytic activity in reactions such as polymerizations, esterifications, and aldol (B89426) additions.
Quantitative studies on supported titanium catalysts have demonstrated a clear correlation between the concentration of Lewis acid sites and the catalytic yield. For instance, in amidation reactions catalyzed by Ti-supported mesoporous silica (B1680970), the yield of the desired amide product was found to be directly related to the number of available Lewis acid sites on the catalyst surface. rsc.orgresearchgate.netulaval.ca While this is a heterogeneous system, the underlying principle of Lewis acidity driving catalytic activity is transferable to homogeneous catalysts like this compound.
Electronic parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy are often used as theoretical descriptors for Lewis acidity. A lower LUMO energy generally indicates a stronger ability to accept electrons and thus a higher Lewis acidity. This, in turn, can be correlated with catalytic performance. For a given reaction, a series of catalysts with varying electronic properties can be studied to establish a quantitative structure-activity relationship (QSAR).
The following table illustrates a hypothetical correlation between the calculated LUMO energy of a series of titanium catalysts and their observed catalytic performance in a model reaction.
| Catalyst | Calculated LUMO Energy (eV) | Catalytic Yield (%) |
| Ti(O-iPr)₄ | -1.5 | 35 |
| ClTi(O-iPr)₃ | -2.1 | 55 |
| This compound | -2.8 | 78 |
| TiCl₄ | -3.5 | 95 (with side reactions) |
Note: This table presents a hypothetical trend for illustrative purposes. The LUMO energy values are representative and the catalytic yields are for a generic reaction. Specific experimental data correlating these parameters for this compound was not found in the searched literature.
This hypothetical data suggests that increasing the number of chloro ligands lowers the LUMO energy, increases the Lewis acidity, and consequently enhances the catalytic yield up to a certain point. Extreme Lewis acidity, as in TiCl₄, might lead to undesirable side reactions, highlighting the importance of tuning the electronic properties of the catalyst for optimal performance.
Comparative Research with Analogous Titanium Compounds
Comparison with Titanium Tetrachloride (TiCl₄)
Titanium tetrachloride (TiCl₄) is a cornerstone reagent in titanium chemistry, serving as a precursor for a vast array of organotitanium compounds and titanium-based materials. wikipedia.org Its properties provide a crucial baseline for evaluating its derivatives.
The primary distinction between dichloro(propan-2-olato)titanium and titanium tetrachloride lies in their Lewis acidity. TiCl₄ is a potent Lewis acid due to the four electron-withdrawing chloride ligands, which render the titanium center highly electrophilic. wikipedia.org This strong Lewis acidity underpins its use as a catalyst for various organic transformations, such as Friedel-Crafts reactions and aldol (B89426) additions. wikipedia.org However, this high reactivity also leads to extreme moisture sensitivity, resulting in rapid and exothermic hydrolysis to form titanium dioxide and hydrochloric acid. wikipedia.orgnih.govyoutube.com
In contrast, the substitution of two chloride ligands with a propan-2-olato group in this compound moderates its Lewis acidity. The alkoxide ligand is less electron-withdrawing than chloride, thus increasing the electron density at the titanium center. This results in a milder and more selective Lewis acid. While still reactive, this compound exhibits a more controlled reactivity profile, making it a more suitable catalyst for reactions requiring finer tuning of the catalyst's electronic properties. The reduced electrophilicity also imparts greater stability towards hydrolysis compared to TiCl₄.
| Property | This compound | Titanium Tetrachloride (TiCl₄) |
| Lewis Acidity | Moderate | Strong |
| Electrophilicity | Moderate | High |
| Reactivity | Controlled, selective | Highly reactive, often non-selective |
| Hydrolysis | Sensitive to moisture, but less rapid than TiCl₄ | Extremely rapid and exothermic hydrolysis |
Comparison with Titanium Tetraisopropoxide (Ti(OiPr)₄)
Titanium tetraisopropoxide, also known as titanium(IV) isopropoxide, represents the other end of the ligand substitution spectrum, where all four chloride ligands of TiCl₄ have been replaced by isopropoxide groups. wikipedia.org
This compound is typically synthesized through the carefully controlled alcoholysis of titanium tetrachloride with isopropanol. The stoichiometry of the reactants is critical to achieving the desired degree of substitution. In contrast, titanium tetraisopropoxide is prepared by reacting titanium tetrachloride with an excess of isopropanol, often in the presence of a base like ammonia (B1221849) to neutralize the HCl byproduct. wikipedia.org
The ligand exchange dynamics also differ significantly. This compound, with its mixed-ligand sphere, can undergo further substitution reactions, allowing for the introduction of other functional groups. This makes it a versatile precursor for more complex titanium complexes. Titanium tetraisopropoxide, while also capable of ligand exchange, primarily participates in hydrolysis and condensation reactions, which are fundamental to its application in sol-gel processes for producing titanium dioxide materials. wikipedia.orgresearchgate.net
The differing electronic and steric environments of this compound and titanium tetraisopropoxide lead to distinct catalytic behaviors. This compound, with its balance of Lewis acidity and steric bulk, has shown promise in specific catalytic applications, including polymerization and organic synthesis. ontosight.ai The presence of both chloride and alkoxide ligands allows for a tunable catalytic center.
Titanium tetraisopropoxide is a well-established catalyst, notably in the Sharpless epoxidation for the asymmetric synthesis of chiral epoxides. wikipedia.orgatamanchemicals.comatamankimya.com It is also widely used in transesterification and condensation reactions. atamanchemicals.comatamankimya.com However, its catalytic activity can be limited by its lower Lewis acidity compared to chloro-substituted titanium compounds. The substrate scope for each catalyst is therefore often complementary, with this compound being favored for reactions requiring a stronger Lewis acid than what Ti(OiPr)₄ can provide, but a more moderate one than TiCl₄.
| Feature | This compound | Titanium Tetraisopropoxide (Ti(OiPr)₄) |
| Synthesis | Controlled alcoholysis of TiCl₄ | Reaction of TiCl₄ with excess isopropanol |
| Primary Reactivity | Ligand substitution, catalysis | Hydrolysis, condensation, catalysis |
| Catalytic Niche | Polymerization, specific organic reactions | Asymmetric epoxidation, transesterification |
Comparison with Trichloro(propan-2-olato)titanium (B12820910) (TiCl₃(OiPr))
Trichloro(propan-2-olato)titanium is another key intermediate in the progressive substitution of chloride ligands in TiCl₄ with isopropoxide groups.
The ratio of chloride to alkoxide ligands has a profound impact on the chemical properties and, consequently, the applications of these titanium compounds. With three chloride ligands and one isopropoxide group, trichloro(propan-2-olato)titanium is a stronger Lewis acid than this compound but less potent than TiCl₄. This positions it as a catalyst for reactions that require a significant degree of electrophilicity but also some modulation provided by the alkoxide ligand.
As the number of alkoxide ligands increases, as in this compound, the Lewis acidity continues to decrease, and the compound becomes more soluble in organic solvents and less volatile. ontosight.ai This trend continues to titanium tetraisopropoxide, which is a liquid at room temperature and soluble in many common organic solvents. wikipedia.org The applications of these compounds reflect these graduated properties. Trichloro(propan-2-olato)titanium is often used in stereoselective aldol reactions. this compound finds use in polymerization catalysis where a balance of properties is crucial. ontosight.ai
| Compound | Chloride:Alkoxide Ratio | Relative Lewis Acidity | Primary Application Focus |
| Titanium Tetrachloride (TiCl₄) | 4:0 | Very High | Precursor, strong Lewis acid catalyst |
| Trichloro(propan-2-olato)titanium | 3:1 | High | Stereoselective catalysis |
| This compound | 2:2 | Moderate | Polymerization catalysis |
| Titanium Tetraisopropoxide (Ti(OiPr)₄) | 0:4 | Low | Sol-gel processes, asymmetric catalysis |
Comparison with Cyclopentadienyl (B1206354) Titanium Complexes (e.g., Cp₂TiCl₂, CpTiCl₃)
The chemical behavior and catalytic utility of this compound are best understood when compared with other classes of titanium compounds, particularly the well-established cyclopentadienyl (Cp) titanium complexes such as titanocene (B72419) dichloride (Cp₂TiCl₂) and monocyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃). While both alkoxide-halide and cyclopentadienyl complexes are pivotal in catalysis, their performance is dictated by the distinct nature of their ligand systems.
Cyclopentadienyl complexes are organometallic compounds where the titanium center is bonded to one or two cyclopentadienyl rings. thieme-connect.de Cp₂TiCl₂ features a distorted tetrahedral geometry with two Cp rings and two chloride ligands. wikipedia.org CpTiCl₃, on the other hand, possesses one Cp ring and three chloride ligands, which can be formed by the removal of one Cp ligand from Cp₂TiCl₂. wikipedia.org These Cp ligands are π-bonded to the titanium atom and are generally considered robust, spectator ligands that provide significant steric bulk and electronic stabilization to the metal center. thieme-connect.de
In contrast, this compound is a mixed-ligand coordination complex. ontosight.ai The propan-2-olato (isopropoxide) group is an oxygen-based, σ-donating ligand. Unlike the strongly bound Cp rings, alkoxide ligands can be more labile and may participate directly in catalytic cycles through exchange or insertion reactions. researchgate.netnih.gov This difference in ligand bonding fundamentally distinguishes their stability, solubility, and reaction pathways. For instance, titanocene dichloride is known to be prone to hydrolysis at physiological pH, which can lead to decomposition. nih.govnih.gov Mixed alkoxide-halide complexes also exhibit sensitivity to water but are often used as precursors where this reactivity is harnessed, for example, in sol-gel processes where the hydrolysis rates can be finely tuned.
Both classes of compounds are effective catalysts. Cyclopentadienyl titanium complexes are renowned for their role in Ziegler-Natta polymerization and various organic transformations. thieme-connect.dewikipedia.org Similarly, mixed alkoxide-halide titanium complexes, including this compound, serve as catalysts in polymerization, organic synthesis, and as precursors for creating other chiral catalysts. ontosight.aialfachemic.comnih.gov
| Property | This compound | Cyclopentadienyl Titanium Complexes (Cp₂TiCl₂, CpTiCl₃) |
|---|---|---|
| Ligand Type | σ-donating alkoxide (propan-2-olato) and halide (chloro) ligands. ontosight.ai | π-donating cyclopentadienyl (Cp) and halide (chloro) ligands. thieme-connect.dewikipedia.org |
| Bonding | Features Ti-O and Ti-Cl σ-bonds. The alkoxide can potentially bridge metal centers. | Features a stable π-complex with the Cp ring and Ti-Cl σ-bonds. wikipedia.org |
| Geometry (Typical) | Distorted tetrahedral or octahedral (can form dimers/oligomers). | Distorted tetrahedral. wikipedia.org |
| Stability | Reactive and moisture-sensitive; properties are intermediate between TiCl₄ and Ti(OR)₄. | Relatively stable but can be prone to hydrolysis, leading to ligand dissociation. nih.govnih.gov |
| Primary Catalytic Use | Lewis acid catalysis, polymerization, and precursor for other catalysts. ontosight.aialfachemic.comnih.gov | Ziegler-Natta polymerization, organic synthesis (e.g., Petasis, Tebbe reagents). wikipedia.org |
Ancillary, or spectator, ligands play a crucial role in organometallic chemistry by modulating the steric and electronic environment of the metal center, which in turn dictates the complex's stability and preferred catalytic pathways. The comparison between the propan-2-olato ligand in this compound and the cyclopentadienyl ligands in Cp₂TiCl₂ or CpTiCl₃ provides a clear illustration of this principle.
The cyclopentadienyl (Cp) ligand is a bulky, multielectron-donating aromatic ring that forms a very stable π-complex with titanium. thieme-connect.de This strong bond imparts significant thermal stability to the Cp-Ti framework. The Cp ligands occupy a large portion of the coordination sphere, sterically shielding the metal center and influencing which substrates can approach and bind. This steric hindrance is a key factor in controlling the regioselectivity and stereoselectivity of catalytic reactions, such as in the stereoregular polymerization of propene. thieme-connect.de The Cp-Ti unit typically remains intact throughout the catalytic cycle, with reactions occurring at the other ligand sites (e.g., the chloride positions). wikipedia.org
In stark contrast, the propan-2-olato ligand is a simpler, σ-donating alkoxide ligand. cymitquimica.com Its bond to titanium is generally less robust than the Cp-Ti bond and is more susceptible to cleavage. This lability is not necessarily a disadvantage; it is often essential to the catalytic mechanism. researchgate.net For many titanium alkoxide-catalyzed reactions, the catalytic cycle involves the exchange of the alkoxide ligand or the insertion of a substrate (like an isocyanate or an epoxide) into the Ti-O bond. researchgate.nethelsinki.fi The stability and reactivity can be tuned by the steric bulk of the alkoxide itself. Furthermore, the presence of both halide and alkoxide ligands creates a complex with a unique electronic profile, influencing its Lewis acidity and catalytic behavior.
The catalytic pathways, therefore, diverge significantly. Cp-based catalysts often operate via mechanisms where the Cp ligands enforce a specific geometry and electronic state on the metal, while the "active sites" are the non-Cp ligands. For mixed alkoxide-halide complexes, the alkoxide ligand itself may be part of the active site, participating directly in bond-making and bond-breaking steps. nih.gov
| Ancillary Ligand Feature | Cyclopentadienyl (Cp) Ligands | Propan-2-olato Ligand |
|---|---|---|
| Electronic Effect | Strong π-donor, stabilizes the titanium center. thieme-connect.de | σ-donor, influences Lewis acidity. |
| Steric Effect | Bulky, provides significant steric shielding and influences substrate approach. thieme-connect.de | Provides moderate steric bulk, can be modified to tune reactivity. cymitquimica.com |
| Influence on Stability | Forms a highly stable complex; the Cp-Ti unit is generally inert. thieme-connect.de | The Ti-O bond is more labile and can be cleaved or participate in reactions. nih.govresearchgate.net |
| Role in Catalysis | Acts as a stable "spectator," directing the reactivity at other sites. wikipedia.org | Can be a reactive site for substrate insertion or ligand exchange. researchgate.nethelsinki.fi |
General Principles of Mixed Alkoxide-Halide Titanium Complexes
This compound belongs to the broader class of mixed alkoxide-halide titanium complexes, which have the general formula TiClₓ(OR)₄₋ₓ. These compounds represent a chemical bridge between the highly reactive Lewis acid titanium tetrachloride (TiCl₄) and the more stable titanium tetraalkoxides (Ti(OR)₄). Their properties and reactivity can be systematically tuned by varying the ratio of halide to alkoxide ligands.
A fundamental characteristic of these mixed-ligand systems in solution is their tendency to undergo ligand redistribution, often described by the Schlenk equilibrium. This means that a sample of a specific compound like TiCl₃(OR) might exist in solution as an equilibrium mixture containing TiCl₄, TiCl₂(OR)₂, TiCl(OR)₃, and the parent compound. The position of this equilibrium depends on the solvent, temperature, and the nature of the alkyl group (R).
The presence of electronegative chloride ligands makes these complexes more potent Lewis acids than their fully substituted tetraalkoxide counterparts. This enhanced electrophilicity at the titanium center is a key feature driving their catalytic activity. They are effective catalysts for a variety of organic transformations, including aldol reactions and as precursors for preparing chiral titanium catalysts for stereoselective synthesis. alfachemic.com
Another significant application of mixed alkoxide-halide titanium complexes is in materials science as precursors for titanium dioxide (TiO₂) via sol-gel processes. The rate of hydrolysis of titanium precursors is critical for controlling the morphology and properties of the final ceramic material. Pure TiCl₄ hydrolyzes extremely rapidly and uncontrollably, while Ti(OR)₄ hydrolyzes more slowly. By using mixed alkoxide-halide complexes, the rate of hydrolysis can be precisely controlled; the remaining chloride ligands are typically more reactive towards water than the alkoxide groups, allowing for a stepwise and more manageable reaction. This tunability makes them invaluable in the synthesis of specialized materials like mesoporous TiO₂ films for photovoltaic applications.
Emerging Research Directions and Future Perspectives for Dichloro Propan 2 Olato Titanium
Design and Synthesis of Sustainable Preparation Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For dichloro(propan-2-olato)titanium, research is increasingly directed towards sustainable preparation routes that minimize waste, avoid harsh reagents, and utilize renewable resources. Traditional syntheses often involve the reaction of titanium tetrachloride with propan-2-ol, a process that generates hydrogen chloride as a byproduct. wikipedia.org
Future research is focused on alternative, more atom-economical pathways. One promising approach is the direct electrochemical synthesis, where a titanium anode is oxidized in the presence of a propan-2-ol and a chlorine source under mild conditions. This method can potentially reduce the generation of corrosive byproducts. Another avenue of exploration is the use of bio-based propan-2-ol derived from the fermentation of biomass, which would significantly enhance the green credentials of the synthesis. The principles of green chemistry, such as the use of safer solvents and energy-efficient reaction conditions (e.g., microwave-assisted synthesis), are also being investigated to create more sustainable production methods for this valuable titanium complex. nih.gov
Exploration of Novel Catalytic Transformations
The catalytic potential of titanium compounds is well-established, and this compound is poised to expand this scope further. Its Lewis acidic nature, modulated by the presence of both electron-withdrawing chloride and electron-donating alkoxide ligands, makes it a promising candidate for a variety of catalytic applications.
Expanding Scope in Asymmetric Synthesis
A significant area of future research lies in the application of this compound as a precursor for chiral catalysts in asymmetric synthesis. While research on the direct use of this specific compound is in its early stages, studies on structurally similar dichloro[diolato(2-)-κO,κO′]bis(solvent)titanium complexes have demonstrated their efficacy as catalyst precursors for a range of enantioselective reactions. researchgate.net These complexes, often generated in situ, are highly effective in reactions such as the enantioselective sulfenylation of 1,3-dicarbonyl compounds and the α-fluorination of β-ketoesters. researchgate.net
The propan-2-olato ligand in this compound can be readily exchanged with chiral diols, such as TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) or BINOL (1,1′-bi-2-naphthol), to generate chiral Lewis acid catalysts. researchgate.netnih.gov The future direction involves exploring a wider array of chiral ligands to tailor the steric and electronic properties of the resulting catalyst, thereby expanding the range of asymmetric transformations possible. This includes targeting challenging reactions like asymmetric Friedel-Crafts alkylations and cycloadditions.
| Asymmetric Reaction | Chiral Ligand Family | Achieved Enantiomeric Excess (ee) |
| Sulfenylation of 1,3-dicarbonyls | TADDOLato | Up to 97% researchgate.net |
| α-Fluorination of β-ketoesters | TADDOLato | Up to 91% researchgate.net |
| Friedel-Crafts Reaction | BINOL-derived | High (specific values vary) nih.gov |
Development of Photocatalytic Applications
Titanium dioxide (TiO₂) is a renowned photocatalyst, and titanium alkoxides are common precursors for its synthesis. researchgate.netmdpi.com this compound is a promising precursor for the fabrication of TiO₂ photocatalysts with tailored properties. The presence of chloride ions in the precursor can influence the crystallization, phase composition (anatase, rutile, or a mix), and surface characteristics of the resulting TiO₂, which in turn affects its photocatalytic activity. rsc.org
Future research will focus on controlling the hydrolysis and condensation of this compound to produce TiO₂ with optimized band gaps, high surface areas, and specific crystal facets. mdpi.comrsc.org A key area of investigation is the development of visible-light-active photocatalysts by doping the TiO₂ matrix with non-metal atoms (like nitrogen or carbon) or by creating heterojunctions with other semiconductors. The photocatalytic degradation of persistent organic pollutants in water, such as 1,3-dichloro-2-propanol, using TiO₂-based systems is an area of active research where precursors like this compound could play a crucial role. nih.govresearchgate.net
Advanced Materials Synthesis and Functionalization
The utility of this compound extends beyond catalysis into the realm of advanced materials science. Its ability to serve as a molecular precursor for titanium-containing materials opens up possibilities for fabricating novel nanomaterials and multifunctional hybrids.
Targeted Nanomaterial Fabrication
This compound is an excellent candidate for the synthesis of titanium dioxide nanoparticles through methods like sol-gel and hydrothermal synthesis. nih.govnih.gov The controlled hydrolysis of this precursor allows for the precise tuning of particle size, morphology, and crystallinity of the resulting TiO₂ nanomaterials. mdpi.com
Emerging research is focused on using this compound to create more complex nanostructures, such as nanotubes, nanowires, and mesoporous films. These materials have a wide range of potential applications, from sensors and solar cells to drug delivery systems. nih.govnih.gov For instance, the synthesis of TiO₂ nanoparticles with specific surface functionalities for targeted drug delivery is a promising future direction. nih.gov The ability to control the precursor chemistry is crucial for achieving the desired material properties for these advanced applications.
| Nanomaterial Synthesis Method | Potential TiO₂ Nanostructures | Key Advantages |
| Sol-Gel | Nanoparticles, Thin Films | Good control over purity and homogeneity mdpi.com |
| Hydrothermal | Nanowires, Nanotubes | High crystallinity, controlled morphology nih.gov |
| Aerosol-Assisted CVD | Amorphous Films, Coated Nanoparticles | Uniform coatings on various substrates nih.gov |
Integration into Multifunctional Hybrid Materials
The future of materials science lies in the development of multifunctional hybrid materials that combine the properties of organic and inorganic components. This compound can be used to introduce a titanium oxide phase into various polymer matrices, creating organic-inorganic hybrid materials with enhanced thermal stability, mechanical strength, and novel functionalities.
An exciting area of research is the integration of TiO₂, derived from precursors like this compound, into biocompatible polymers like chitosan (B1678972) to create scaffolds for tissue engineering. nih.gov These hybrid materials can promote bone regeneration due to the osteoinductive properties of titanium dioxide. nih.gov Furthermore, the incorporation of TiO₂ nanoparticles into membranes can lead to the development of self-cleaning and anti-fouling surfaces. Research is also exploring the use of these hybrid materials in advanced composites for aerospace and automotive applications, where the combination of lightweight polymers and robust inorganic fillers is highly desirable.
Enhanced Mechanistic Insight through Synergistic Experimental and Computational Approaches
The evolution of research on this compound and related titanium-alkoxide catalysts has increasingly relied on the powerful synergy between experimental investigations and computational modeling to unravel complex reaction mechanisms. This dual approach provides a more granular understanding of the catalyst's behavior, moving beyond empirical observations to a predictive and rationally driven science. Future research will undoubtedly deepen this integration to unlock new catalytic potential.
A significant area of focus is the elucidation of the active catalytic species and the elementary steps involved in catalytic cycles. While this compound serves as a stable precursor, its transformation into a catalytically active species, often through interaction with co-catalysts or substrates, is a critical process. Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR, and Raman) can provide snapshots of the reaction mixture, helping to identify key intermediates. However, the transient and often low-concentration nature of these species makes their direct observation challenging.
This is where computational methods, particularly Density Functional Theory (DFT), become indispensable. DFT calculations can model the electronic structure and energetics of proposed intermediates and transition states, offering a virtual window into the reaction pathway. For instance, in titanium-catalyzed reactions like the deoxygenative reduction of esters, DFT studies have been instrumental in demonstrating that the active form of a titanium(IV) catalyst can efficiently transfer its hydrides to the substrate at room temperature. nih.gov These computational models can also pinpoint the rate-limiting step of a reaction, such as the cleavage of a C-O bond, providing crucial information for catalyst optimization. nih.gov
The synergy is also pivotal in understanding selectivity in catalysis. For example, in stereoselective reactions, experimental outcomes (e.g., enantiomeric excess) can be rationalized by computationally modeling the transition states leading to different stereoisomers. By calculating the energy barriers for these competing pathways, researchers can understand why one product is favored over another. This approach has been successfully applied to other complex catalytic systems and is a promising direction for reactions employing this compound derivatives. researchgate.net
Furthermore, the combination of experimental and theoretical studies is crucial for understanding the deactivation pathways of titanium catalysts. By identifying the species and mechanisms that lead to catalyst degradation, researchers can devise strategies to enhance catalyst stability and lifetime, a key aspect for industrial applications.
Rational Catalyst and Precursor Design Based on Fundamental Understanding
A deeper, mechanistic understanding of how catalysts like this compound function is paving the way for the rational design of next-generation catalysts and precursors with enhanced activity, selectivity, and stability. This design-led approach is a departure from the traditional trial-and-error method of catalyst discovery and is built upon the fundamental principles uncovered through the synergistic methods described previously.
The future of catalyst design in this area will likely focus on several key aspects:
Ligand Modification: The chloride and isopropoxide ligands in this compound are fundamental to its reactivity. However, by systematically modifying these ligands, it is possible to fine-tune the electronic and steric properties of the titanium center. For example, introducing bulkier alkoxy groups can enhance the catalyst's stability and influence the stereoselectivity of polymerization reactions. nih.gov Computational studies can predict the impact of different ligands on the catalyst's performance, guiding the synthesis of new, more effective catalysts. The development of ligand donor parameters (LDPs) offers a quantitative method to guide these modifications. rsc.org
Development of Single-Site Catalysts: A major goal in catalysis is the development of well-defined, single-site catalysts. This ensures that all catalytic centers are identical, leading to polymers with narrow molecular weight distributions and predictable properties. By understanding the aggregation and speciation behavior of this compound in solution, researchers can design precursors that are more likely to form single-site active species.
Harnessing Redox Chemistry: The rich redox chemistry of titanium (Ti(III)/Ti(IV)) is central to many of its catalytic applications, including radical polymerizations and reductive couplings. nih.gov Mechanistic studies that elucidate the electron transfer steps in these processes are critical for designing catalysts with tailored redox potentials. For instance, insights into the stabilization of low-valent titanium intermediates can guide the development of new catalytic cycles for oxidative amination reactions. nih.gov
Integration with Other Catalytic Systems: There is a growing trend towards combining different modes of catalysis, such as photocatalysis or electrocatalysis, with transition metal catalysis. nih.govrsc.org Future research may explore the use of this compound derivatives in photoredox or electrochemical reactions, where the titanium complex could be activated by light or an electric current to perform novel transformations.
A summary of emerging research directions and their impact on catalyst design is presented in the table below.
| Research Direction | Key Methodologies | Impact on Catalyst and Precursor Design |
| Mechanistic Elucidation | In-situ Spectroscopy (NMR, IR), Density Functional Theory (DFT) | Identification of active species and rate-limiting steps, enabling targeted modifications to improve catalyst performance. |
| Ligand Modification | Synthesis of derivatives with tailored electronic and steric properties, Computational Screening | Fine-tuning of catalyst activity, selectivity, and stability for specific applications like polymerization. |
| Redox Chemistry Exploration | Cyclic Voltammetry, Spectroelectrochemistry, DFT Calculations | Design of catalysts with optimized redox potentials for radical reactions and novel oxidative/reductive transformations. |
| Hybrid Catalytic Systems | Photoredox experiments, Electrochemical analysis | Development of novel reaction pathways by combining titanium catalysis with light or electrical energy. |
By building on a solid foundation of mechanistic understanding, the future of this compound and related compounds lies in the deliberate and rational design of highly efficient and selective catalysts for a wide range of chemical transformations. This approach not only accelerates the discovery of new catalysts but also contributes to the development of more sustainable and efficient chemical processes. mdpi.com
Q & A
Q. What experimental methods are optimal for synthesizing Dichloro(propan-2-olato)titanium while ensuring purity and stability?
Answer: Synthesis typically involves reacting titanium tetrachloride (TiCl₄) with propan-2-ol under anhydrous conditions, as titanium alkoxides are highly moisture-sensitive . Key steps include:
- Solvent choice : Use dry toluene or tetrahydrofuran to prevent hydrolysis.
- Stoichiometric control : Maintain a 1:2 molar ratio of TiCl₄ to propan-2-ol to avoid side products.
- Characterization : Confirm purity via ¹H/¹³C NMR (to verify ligand coordination) and elemental analysis (C, H, Cl content). For structural confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, using programs like SHELXL for refinement .
Q. How can researchers characterize the coordination geometry of this compound?
Answer:
- Spectroscopic methods :
- Crystallography : SC-XRD provides precise bond lengths and angles. For example, Ti-O distances typically range 1.80–1.95 Å in similar titanium alkoxides . Use SHELXTL for data processing and refinement .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?
Answer: Discrepancies may arise from:
- Dynamic behavior in solution : NMR may average signals for fluxional structures, while XRD captures static geometry. Use variable-temperature NMR to detect conformational changes .
- Polymorphism : Different crystal packing (e.g., solvent inclusion in XRD) can alter bond metrics. Compare multiple crystallographic datasets and employ Hirshfeld surface analysis to assess intermolecular interactions .
- Sample purity : Trace impurities (e.g., unreacted TiCl₄) skew spectroscopic results. Validate via HPLC-MS or TGA (thermal decomposition profiles) .
Q. How does the electronic structure of this compound influence its catalytic activity in oxidation reactions?
Answer:
Q. What methodologies assess the thermal stability and decomposition pathways of this compound under inert and oxidative atmospheres?
Answer:
- Thermogravimetric analysis (TGA) : Measure mass loss under N₂ (ligand decomposition) vs. O₂ (oxidation to TiO₂). Typical decomposition onset: 180–220°C .
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (e.g., propene, HCl).
- In situ XRD : Track phase changes (e.g., amorphous → anatase TiO₂) during heating .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
